5-[(2,4-二氯苯基)甲基]-1-(2-甲基苯基)吡唑并[3,4-d]嘧啶-4-酮
货号 B2672162
CAS 编号:
895014-91-2
分子量: 385.25
InChI 键: HASSTHJYFSQQHK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
- CDK2 Inhibition : Researchers have explored pyrazolo[3,4-d]pyrimidin-4-one derivatives as novel CDK2 inhibitors. CDK2 (cyclin-dependent kinase 2) plays a crucial role in cell cycle regulation, making it an appealing target for cancer therapy. These compounds exhibit selective cytotoxicity against tumor cells, particularly MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines. Notably, compounds 14 and 15 demonstrated potent activity against these cell lines .
- Pyrazoline Derivatives : A newly synthesized pyrazoline derivative containing the pyrazolo[3,4-d]pyrimidine scaffold showed promising anticancer potential. The compound was tested against various cancer cell lines, highlighting its cytotoxic effects .
- Altered Cell Cycle Progression : Pyrazolo[3,4-d]pyrimidin-4-one derivatives can disrupt cell cycle progression. For instance, compound 14 induced significant alterations in cell cycle phases, contributing to its antiproliferative effects .
- HCT Cells : Compound 14 not only inhibited cell growth but also induced apoptosis within HCT cells. Apoptosis is a programmed cell death mechanism that can be harnessed for cancer treatment .
- CDK2/Cyclin A2 : Several pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibited enzymatic inhibitory activity against CDK2/cyclin A2. Notably, compounds 14, 13, and 15 displayed significant inhibitory effects, surpassing sorafenib (a known anticancer drug) .
- Cell Lines and CDK2 : Compound 14 demonstrated dual activity by inhibiting both cancer cell lines and CDK2. Its potency against both targets makes it a promising candidate for further investigation .
Cancer Treatment
Anticancer Activity
Cell Cycle Modulation
Apoptosis Induction
Enzymatic Inhibition
Dual Activity
属性
IUPAC Name |
5-[(2,4-dichlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N4O/c1-12-4-2-3-5-17(12)25-18-15(9-23-25)19(26)24(11-22-18)10-13-6-7-14(20)8-16(13)21/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASSTHJYFSQQHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,4-Dichlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看